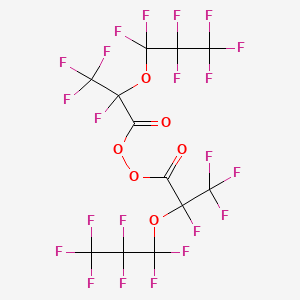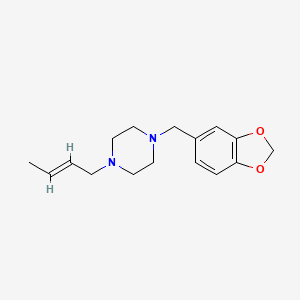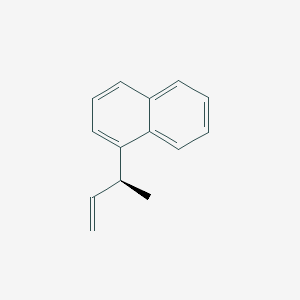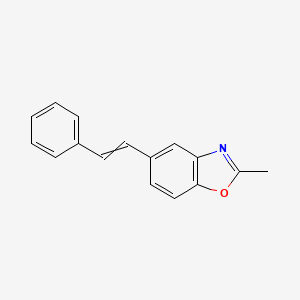![molecular formula C29H31ClO4 B14625906 4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate CAS No. 58607-83-3](/img/structure/B14625906.png)
4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate is an organic compound with the molecular formula C30H33ClO4. It is a derivative of benzoic acid and is characterized by the presence of butyl and pentyl groups attached to phenyl rings, along with a chloro substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate typically involves the esterification of 2-chloro-4-hydroxybenzoic acid with 4-pentylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The butyl and pentyl groups can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoates with different nucleophiles.
Oxidation: Formation of carboxylic acids from the oxidation of alkyl groups.
Reduction: Formation of alcohols from the reduction of ester groups.
Aplicaciones Científicas De Investigación
4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The chloro substituent and ester groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pentylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate
- 4-tert-Butylphenyl 2-chloro-4-nitrobenzoate
- Butanoic acid, 4-(4-chloro-2-methylphenoxy)-
Uniqueness
4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate is unique due to the presence of both butyl and pentyl groups, which impart distinct chemical and physical properties. Its specific substitution pattern and ester linkage make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
58607-83-3 |
|---|---|
Fórmula molecular |
C29H31ClO4 |
Peso molecular |
479.0 g/mol |
Nombre IUPAC |
(4-butylphenyl) 2-chloro-4-(4-pentylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C29H31ClO4/c1-3-5-7-9-22-10-14-23(15-11-22)28(31)34-25-18-19-26(27(30)20-25)29(32)33-24-16-12-21(13-17-24)8-6-4-2/h10-20H,3-9H2,1-2H3 |
Clave InChI |
PHGRDIJVYUOQTD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)



![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)
arsanium bromide](/img/structure/B14625911.png)
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)

![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)
